Cas no 1207003-11-9 (N-(2H-1,3-benzodioxol-5-yl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide)

N-(2H-1,3-benzodioxol-5-yl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide structure
1207003-11-9 structure
Product name:N-(2H-1,3-benzodioxol-5-yl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide
CAS No:1207003-11-9
MF:C22H17N3O4S
Molecular Weight:419.453083753586
CID:5389826

N-(2H-1,3-benzodioxol-5-yl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide 化学的及び物理的性質

名前と識別子

    • N-(1,3-benzodioxol-5-yl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide
    • N-(2H-1,3-benzodioxol-5-yl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide
    • インチ: 1S/C22H17N3O4S/c1-13-2-4-14(5-3-13)16-10-30-21-20(16)23-11-25(22(21)27)9-19(26)24-15-6-7-17-18(8-15)29-12-28-17/h2-8,10-11H,9,12H2,1H3,(H,24,26)
    • InChIKey: OACYVWSXEJLIPA-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=C2OCOC2=C1)(=O)CN1C=NC2C(C3=CC=C(C)C=C3)=CSC=2C1=O

計算された属性

  • 精确分子量: 419.094
  • 同位素质量: 419.094
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 30
  • 回転可能化学結合数: 4
  • 複雑さ: 696
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 109A^2

N-(2H-1,3-benzodioxol-5-yl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F3398-0166-5mg
N-(2H-1,3-benzodioxol-5-yl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide
1207003-11-9
5mg
$69.0 2023-09-11
Life Chemicals
F3398-0166-25mg
N-(2H-1,3-benzodioxol-5-yl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide
1207003-11-9
25mg
$109.0 2023-09-11
Life Chemicals
F3398-0166-10mg
N-(2H-1,3-benzodioxol-5-yl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide
1207003-11-9
10mg
$79.0 2023-09-11
Life Chemicals
F3398-0166-2μmol
N-(2H-1,3-benzodioxol-5-yl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide
1207003-11-9
2μmol
$57.0 2023-09-11
Life Chemicals
F3398-0166-1mg
N-(2H-1,3-benzodioxol-5-yl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide
1207003-11-9
1mg
$54.0 2023-09-11
Life Chemicals
F3398-0166-15mg
N-(2H-1,3-benzodioxol-5-yl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide
1207003-11-9
15mg
$89.0 2023-09-11
Life Chemicals
F3398-0166-4mg
N-(2H-1,3-benzodioxol-5-yl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide
1207003-11-9
4mg
$66.0 2023-09-11
Life Chemicals
F3398-0166-5μmol
N-(2H-1,3-benzodioxol-5-yl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide
1207003-11-9
5μmol
$63.0 2023-09-11
Life Chemicals
F3398-0166-20mg
N-(2H-1,3-benzodioxol-5-yl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide
1207003-11-9
20mg
$99.0 2023-09-11
Life Chemicals
F3398-0166-30mg
N-(2H-1,3-benzodioxol-5-yl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide
1207003-11-9
30mg
$119.0 2023-09-11

N-(2H-1,3-benzodioxol-5-yl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide 関連文献

N-(2H-1,3-benzodioxol-5-yl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamideに関する追加情報

Introduction to N-(2H-1,3-benzodioxol-5-yl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide (CAS No: 1207003-11-9)

N-(2H-1,3-benzodioxol-5-yl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural features and potential biological activities. This compound, identified by its CAS number 1207003-11-9, belongs to a class of molecules that exhibit promising properties for further exploration in drug development. The intricate scaffold of this molecule incorporates elements from multiple heterocyclic systems, which contribute to its complex chemical profile and functional versatility.

The core structure of N-(2H-1,3-benzodioxol-5-yl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide is characterized by the presence of a benzodioxole moiety, which is known for its role in various bioactive compounds. Benzodioxole derivatives have been widely studied for their potential applications in medicinal chemistry, particularly due to their ability to interact with biological targets in a selective manner. The benzodioxole ring in this compound is positioned such that it can engage in hydrogen bonding interactions, which is a critical feature for drug-receptor binding affinity.

In addition to the benzodioxole component, the molecule features a thienopyrimidine core. Thienopyrimidines are a class of heterocyclic compounds that have shown considerable promise in the development of therapeutic agents. They are particularly noted for their activity against various diseases, including cancer and infectious disorders. The thienopyrimidine ring in N-(2H-1,3-benzodioxol-5-yl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide is fused with a thiophene unit and an oxo group at the 4-position, which enhances its potential as a pharmacophore.

The presence of the acetamide moiety at the 2-position of the thienopyrimidine ring adds another layer of complexity to the molecule. Acetamides are well-known functional groups in pharmaceutical chemistry due to their ability to modulate biological activity through various mechanisms. In this context, the acetamide group can serve as a hinge region or an anchor point for interactions with biological targets. The specific arrangement of atoms within this moiety can influence the compound's solubility, metabolic stability, and overall pharmacokinetic properties.

The methylphenyl group at the 7-position of the thienopyrimidine ring further contributes to the structural diversity and functional potential of N-(2H-1,3-benzodioxol-5-yl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide. Methylphenyl derivatives are known for their role in enhancing binding affinity and selectivity in drug design. The methyl group provides steric bulk that can influence how the molecule interacts with biological targets, while the phenyl ring offers hydrophobic interactions that can stabilize binding pockets.

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-[7-(4-methylphenyl)-4-oxyo-H-thieno[3,2-d]pyrimidin--{y}acetamide involves multiple steps that require precise control over reaction conditions and reagent selection. The construction of the benzodioxole ring typically involves cyclization reactions using appropriate precursors under controlled conditions. The subsequent introduction of the thienopyrimidine core requires careful selection of starting materials and catalysts to ensure high yield and purity.

The integration of all these structural elements into a single molecule necessitates a thorough understanding of organic synthesis principles and an appreciation for how different functional groups can interact within a complex framework. The synthesis process must be optimized to minimize side reactions and maximize the yield of the desired product. This often involves iterative optimization of reaction conditions and purification techniques.

In recent years, there has been growing interest in exploring novel heterocyclic compounds for their potential therapeutic applications. N-(2H -1 , 13 -benzodioxol -5 - yl strong >) - 2 - [ 7 - ( 4 - methylphen y l ) - 4 - ox o - 31 , H , H - t h i e no [ 32 , D ] p y r i m i d i n e - 33 y l ] ac eta m i d e has emerged as a promising candidate due to its unique structural features and potential biological activities. Preliminary studies have suggested that this compound may exhibit activity against various disease targets by interacting with specific biological receptors or enzymes.

The benzodioxole moiety has been implicated in several pharmacological effects due to its ability to modulate neurotransmitter systems and other cellular processes. Thienopyrimidine derivatives have also shown promise as inhibitors or activators of key enzymes involved in disease pathways. By combining these two structural motifs with an acetamide group and a methylphenyl substituent, researchers aim to create a molecule that can selectively target disease-related pathways while minimizing off-target effects.

The potential applications of N-(2H -1 , 13 -benzodioxol -5 - yl strong >) - 2 - [ 7 - ( < strong > 44 methylphen y l strong > ) - 44 ox o H th i e no [ 32 , D ] p y r i m i d i n e -- {y}ac eta m i d e are broad-ranging and include areas such as oncology , neurology , and anti-inflammatory therapy . These early findings underscore the importance of continued research into this class of compounds for identifying new therapeutic agents.

The development of new drugs relies heavily on understanding how molecular structure influences biological activity . N -( < strong > 22 H _ { } _ { } _ { } _ { } _ { } _ { } _ { } _ { } _ { } _ { } _ { } _ { } _ { } _ { } _ { } _ { } _ { } _ { } _ { } _{13}benzodioxol_55_ y l )_22_[77(44_methylphenylll_44_oxo_33HH_thienoo[33_32_D]pyrmiinin--{y}acetamide represents an exciting example where careful molecular design can lead to novel compounds with significant therapeutic potential . As research progresses , it is likely that additional derivatives will be explored further , expanding our understanding o f how these molecules interact with biological systems . p >

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